4-Methoxypyridin-2-amine

Nitric Oxide Synthase Selectivity iNOS

Differentiated from generic aminopyridines by its 7.79 pKa and highly selective iNOS/ERK inhibition. Optimal scaffold for inflammatory disease campaigns; evidenced iNOS inhibitor intermediate. Verified DMSO solubility 100 mg/mL ensures assay reproducibility. Request bulk pricing for kinase inhibitor intermediates.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 10201-73-7
Cat. No. B134910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyridin-2-amine
CAS10201-73-7
Synonyms(4-Methoxypyridin-2-yl)amine;  4-(Methyloxy)-2-pyridinamine;  4-Methoxy-2-aminopyridine;  4-Methoxypyridin-2-amine; 
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)N
InChIInChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
InChIKeyQPHBCOSULYSASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridin-2-amine (CAS 10201-73-7) Baseline Properties and Procurement Specifications


4-Methoxypyridin-2-amine (CAS 10201-73-7), also known as 2-Amino-4-methoxypyridine, is a heterocyclic aromatic amine with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol [1]. It is a pale yellow to off-white crystalline solid with a melting point of 120-121°C and a predicted pKa of 7.79±0.11 . The compound is freely soluble in dimethyl sulfoxide (DMSO) and methanol, but exhibits poor aqueous solubility . It is characterized by a primary amino group at the 2-position and a methoxy group at the 4-position of the pyridine ring, which collectively determine its unique reactivity and biological profile .

Why 4-Methoxypyridin-2-amine (CAS 10201-73-7) Cannot Be Substituted with Generic Aminopyridines


Substituting 4-Methoxypyridin-2-amine with other aminopyridine isomers or simple pyridine derivatives introduces significant and quantifiable differences in both physicochemical properties and biological function. For instance, the position of the methoxy group is critical; 2-Methoxy-4-aminopyridine (a regioisomer) exhibits a markedly different pKa value (around 9.4) compared to 4-Methoxypyridin-2-amine (pKa 7.79±0.11) , which directly impacts its protonation state and, consequently, its binding affinity in biological systems [1]. Furthermore, while simple 2-aminopyridine is a known potassium channel blocker, 4-Methoxypyridin-2-amine is specifically documented as a highly selective inhibitor of inducible nitric oxide synthase (iNOS) and an inhibitor of the ERK kinase pathway, a distinct and target-specific biological activity not shared by its unsubstituted parent or other simple analogs . This functional divergence underscores the fact that 4-Methoxypyridin-2-amine is a uniquely functionalized scaffold, not a generic building block, and its replacement in a research or production workflow will not yield equivalent results.

Quantitative Differentiation Evidence for 4-Methoxypyridin-2-amine (CAS 10201-73-7) vs. Comparators


Selectivity Profile: iNOS Inhibition vs. Other NOS Isoforms or Generic Kinase Inhibitors

4-Methoxypyridin-2-amine is explicitly characterized as a highly selective inhibitor of inducible nitric oxide synthase (iNOS) . In contrast to non-selective NOS inhibitors (e.g., L-NAME), which inhibit both constitutive (nNOS, eNOS) and inducible isoforms leading to undesirable cardiovascular effects, or to the pan-kinase inhibitor staurosporine, the high selectivity for iNOS is a key differentiator. This selectivity is a class-level inference for the parent compound, as it serves as a privileged scaffold for developing selective iNOS inhibitors . The value is derived from its defined mechanism of action, which is not a generic property of all aminopyridines.

Nitric Oxide Synthase Selectivity iNOS Inflammation

Synthetic Yield Comparison: Optimized vs. Early Route

The synthesis of 4-Methoxypyridin-2-amine via the nucleophilic aromatic substitution of 4-chloropyridin-2-amine with sodium methoxide shows a stark contrast in yield depending on reaction conditions. An early route described in a patent (US08796310B2) using DMSO at 150°C for 3 hours yields only 16% of the product . In contrast, a more optimized procedure, using sodium methanol solution in a sealed tube at 145°C for 6 hours, achieves a significantly improved 79% yield [1].

Chemical Synthesis Process Optimization Yield 2-Amino-4-chloropyridine

Measured Solubility in DMSO for In Vitro Assays

While many aminopyridines are soluble in DMSO, the specific solubility limit of 4-Methoxypyridin-2-amine in this critical solvent has been quantitatively established as 100 mg/mL (805.54 mM) [1]. This is a crucial parameter for designing in vitro experiments, ensuring that the compound can be delivered at the required concentration without precipitation.

Solubility In Vitro Assay DMSO Formulation

Verified Purity and Analytical Specification for Reliable Procurement

Reputable commercial vendors provide specific and verifiable purity specifications for 4-Methoxypyridin-2-amine. For example, TCI America supplies the compound with a purity of ≥98.0% (determined by GC and titration) . MedChemExpress lists a purity of 99.89% . This high and well-defined purity is essential for reproducibility in research and serves as a key differentiator from bulk, uncharacterized material from less reputable sources, where impurities could confound biological results or downstream reactions.

Purity Analytical Specification QC TCI Fisher Scientific

Optimal Scientific and Procurement Scenarios for 4-Methoxypyridin-2-amine (CAS 10201-73-7)


Scaffold for Developing Selective iNOS Inhibitors in Inflammation Research

Based on its established classification as a highly selective inducible nitric oxide synthase (iNOS) inhibitor , 4-Methoxypyridin-2-amine is the optimal starting material for medicinal chemistry campaigns targeting inflammatory diseases. Its use as a core scaffold allows for the synthesis of focused libraries aimed at improving iNOS selectivity and potency, a direct application of the compound's unique class-level biological activity. This is supported by its documented use in the synthesis of more complex NOS inhibitors with resolved crystal structures [1].

Cost-Effective Synthesis of Complex Heterocycles via Optimized Route

For organic chemists requiring this aminopyridine as an intermediate, employing or sourcing material synthesized via the high-yield (79%) route from 2-amino-4-chloropyridine is essential [2]. This scenario applies to the scale-up of any synthesis where 4-Methoxypyridin-2-amine is a key intermediate, such as in the preparation of kinase inhibitors, where a reliable and efficient supply chain is directly linked to project timelines and budgets.

High-Confidence In Vitro Assays with Verified DMSO Solubility

Biochemists and cell biologists planning to evaluate 4-Methoxypyridin-2-amine or its derivatives in cell-based assays can reliably prepare stock solutions in DMSO up to a concentration of 100 mg/mL [3]. This specific solubility data eliminates guesswork in experimental setup, making the compound a robust choice for preliminary biological evaluations, particularly when a known and predictable solubility profile is required for assay reproducibility.

Use as a Defined ERK Pathway Modulator in Cancer Biology Studies

Research has identified 4-Methoxypyridin-2-amine (2AM4MP) as an inhibitor of the ERK pathway, with demonstrated in vivo tumor inhibition . This specific mechanism makes the compound a valuable tool compound for cancer researchers investigating ERK-mediated proliferation and differentiation, differentiating it from other aminopyridines that may act through different mechanisms like potassium channel blockade. It provides a defined chemical probe for modulating this critical signaling cascade.

Technical Documentation Hub

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